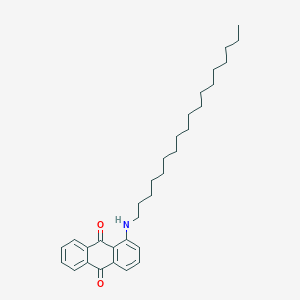
1-(Octadecylamino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Octadecylamino)anthracene-9,10-dione is a derivative of anthraquinone, a compound known for its multifaceted applications in various industries. Anthraquinone itself is used in the paper industry, production of synthetic dyes, and crop protection . The addition of an octadecylamino group to the anthracene-9,10-dione structure enhances its properties, making it a compound of interest in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(Octadecylamino)anthracene-9,10-dione typically involves the amidation of anthracene-9,10-dione with octadecylamine. This reaction can be facilitated using coupling agents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to achieve efficient amidation . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1-(Octadecylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The anthraquinone core can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Octadecylamino)anthracene-9,10-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Octadecylamino)anthracene-9,10-dione and its derivatives often involves interaction with biological macromolecules such as DNA. For instance, some derivatives can inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved vary depending on the specific derivative and its structure.
Comparison with Similar Compounds
1-(Octadecylamino)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: A diaminoanthracenedione used in cancer therapy.
Emodin: A naturally occurring anthraquinone with anticancer and anti-inflammatory properties.
9,10-Diphenylanthracene: Used in OLEDs and photon upconversion systems.
The uniqueness of this compound lies in its long alkyl chain, which can influence its solubility, interaction with biological membranes, and overall bioactivity.
Properties
CAS No. |
29957-05-9 |
|---|---|
Molecular Formula |
C32H45NO2 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
1-(octadecylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C32H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-25-33-29-24-20-23-28-30(29)32(35)27-22-18-17-21-26(27)31(28)34/h17-18,20-24,33H,2-16,19,25H2,1H3 |
InChI Key |
CKHOEUPAAHONHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


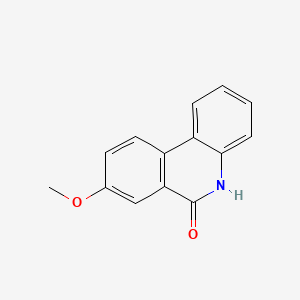
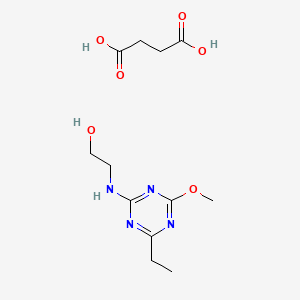
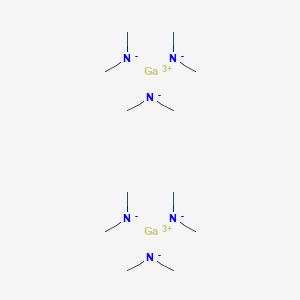
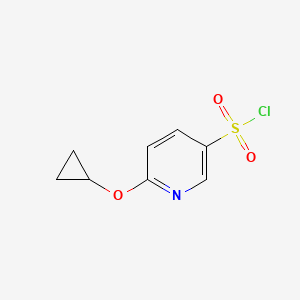

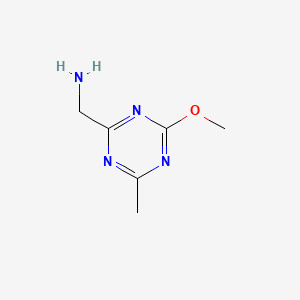
![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)
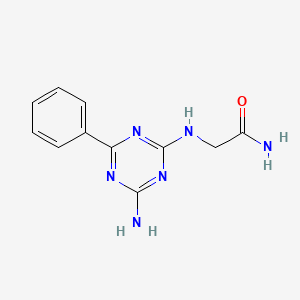

![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)
![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
